2-(3-bromophenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(3-bromophenoxy)-N-cyclohexylacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety, with a cyclohexyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-cyclohexylacetamide typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 2-(3-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under certain conditions.
Reduction: The acetamide moiety can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products include primary amines or alcohols, depending on the extent of reduction.
Scientific Research Applications
2-(3-bromophenoxy)-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: It can be utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-cyclohexylacetamide
- 2-(3-chlorophenoxy)-N-cyclohexylacetamide
- 2-(3-bromophenoxy)-N-cyclohexylpropionamide
Uniqueness
2-(3-bromophenoxy)-N-cyclohexylacetamide is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHEFDTXGPXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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